Sodium 4-cyano-2-fluorobenzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-cyano-2-fluorobenzenesulfinate is an organosulfur compound with the molecular formula C7H3FNNaO2S. It is a white to off-white crystalline solid that is soluble in water and various organic solvents. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 4-cyano-2-fluorobenzenesulfinate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-2-fluorobenzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically takes place in an aqueous medium at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is often purified through recrystallization or other separation techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-cyano-2-fluorobenzenesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 4-cyano-2-fluorobenzenesulfinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of sodium 4-cyano-2-fluorobenzenesulfinate involves its interaction with specific molecular targets. In biochemical assays, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The sulfinyl group plays a crucial role in its reactivity, allowing it to form stable complexes with target molecules.
Vergleich Mit ähnlichen Verbindungen
Sodium 4-cyano-2-fluorobenzenesulfinate can be compared with other similar compounds, such as:
Sodium 4-fluorobenzenesulfinate: Lacks the cyano group, which affects its reactivity and applications.
Sodium 2-cyano-4-fluorobenzenesulfinate: Similar structure but with different positioning of the cyano group, leading to variations in chemical behavior.
Sodium 4-cyano-2-chlorobenzenesulfinate:
The unique combination of the cyano and fluorine groups in this compound imparts distinct chemical properties, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C7H3FNNaO2S |
---|---|
Molekulargewicht |
207.16 g/mol |
IUPAC-Name |
sodium;4-cyano-2-fluorobenzenesulfinate |
InChI |
InChI=1S/C7H4FNO2S.Na/c8-6-3-5(4-9)1-2-7(6)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
AMNDDHFXCZKVOP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.